Imidazo[1,2-A]pyrimidine-6-carboxylic acid
Übersicht
Beschreibung
Imidazo[1,2-A]pyrimidine-6-carboxylic acid is a chemical compound with the molecular formula C7H5N3O2 . It is a heterocyclic compound consisting of an imidazole and a pyrimidine ring, with a carboxylic acid group attached to the pyrimidine ring . It has a molecular weight of 163.14 .
Synthesis Analysis
The synthesis of N-fused heterocyclic compounds including imidazo[1,2-a]pyridine-6-carbohydrazide derivatives is achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . The protocol involves a sequence of N, N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization as key steps .Molecular Structure Analysis
The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The InChI Code is 1S/C7H5N3O2/c11-6(12)5-3-9-7-8-1-2-10(7)4-5/h1-4H,(H,11,12) .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Strategies
Imidazo[1,2-a]pyrimidine derivatives, specifically N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide, have shown promise as antagonists of the androgen receptor, particularly in inhibiting tumor growth in castration-resistant prostate cancer. However, their rapid metabolism by aldehyde oxidase (AO) poses challenges. Research has focused on modifying their structure to reduce AO-mediated oxidation, exploring the alteration of heterocycles or blocking reactive sites as effective strategies (Linton et al., 2011).
Organic Synthesis Developments
The palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine is a significant advancement in organic synthesis. This technique allows efficient synthesis of 3-arylimidazo[1,2-a]pyrimidines from unsubstituted heterocycles, demonstrating the versatility of imidazo[1,2-a]pyrimidine in organic chemistry (Li et al., 2003).
Synthesis of Derivatives and Biological Activities
A variety of imidazo[1,2-a]pyrimidine-2-carboxylic esters, acids, and amides have been synthesized, with some displaying significant anti-inflammatory and analgesic activities. These derivatives highlight the potential of imidazo[1,2-a]pyrimidine in developing new pharmacological agents (Abignente et al., 1994).
Optical Properties and Fluorescent Sensors
Imidazo[1,2-a]pyrimidines synthesized through A3 coupling and cyclization using copper oxide nanoparticles have been studied for their optical properties. Certain derivatives, such as 2,4-bis(4-methoxyphenyl)benzo[4,5]imidazo[1,2-a]pyrimidine, can act as fluorescent sensors for zinc ions, indicating their potential in chemical sensing applications (Rawat & Rawat, 2018).
Solid-Phase Synthesis Techniques
Solid-phase synthesis of imidazo[1,2-a]pyrimidines involves condensation between α-bromoketone bound to solid support and various 2-aminopyrimidine derivatives. This method underscores the adaptability of imidazo[1,2-a]pyrimidine in solid-phase synthesis, a crucial technique in combinatorial chemistry (Kazzouli et al., 2003).
Wirkmechanismus
Target of Action
Imidazo[1,2-A]pyrimidine-6-carboxylic acid is a derivative of the imidazo[1,2-a]pyridine class . This class of compounds has been recognized for its wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound could be the biological entities involved in the pathogenesis of these diseases.
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can act as covalent inhibitors . They interact with their targets by forming a covalent bond, which can result in the inhibition of the target’s function .
Biochemical Pathways
Given its potential role as an antituberculosis agent , it may affect the pathways involved in the survival and proliferation of the tuberculosis bacteria.
Result of Action
As a potential antituberculosis agent , it may inhibit the growth and proliferation of the tuberculosis bacteria, leading to its eradication from the host organism.
Safety and Hazards
The safety information for Imidazo[1,2-A]pyrimidine-6-carboxylic acid includes the following hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .
Biochemische Analyse
Biochemical Properties
Imidazo[1,2-A]pyrimidine-6-carboxylic acid has been shown to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Cellular Effects
This compound has been found to have potent anticancer activity for KRAS G12C-mutated NCI-H358 cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a covalent inhibitor . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not fully documented .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
imidazo[1,2-a]pyrimidine-6-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6(12)5-3-9-7-8-1-2-10(7)4-5/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCKAWIBTUJQID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=NC2=N1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944896-64-4 | |
Record name | imidazo[1,2-a]pyrimidine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.